molecular formula C10H13F2N B13600790 4-(2,3-Difluorophenyl)butan-1-amine

4-(2,3-Difluorophenyl)butan-1-amine

Cat. No.: B13600790
M. Wt: 185.21 g/mol
InChI Key: PLNHESSFFOLFSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3-Difluorophenyl)butan-1-amine is a fluorinated aromatic amine with a butylamine chain attached to a benzene ring substituted with fluorine atoms at the 2- and 3-positions. This compound is of interest in medicinal chemistry and material science due to its structural versatility. The fluorine atoms enhance electron-withdrawing effects, modulating the aromatic ring’s electronic properties, while the primary amine group enables hydrogen bonding and salt formation, critical for biological activity or coordination in materials .

Properties

Molecular Formula

C10H13F2N

Molecular Weight

185.21 g/mol

IUPAC Name

4-(2,3-difluorophenyl)butan-1-amine

InChI

InChI=1S/C10H13F2N/c11-9-6-3-5-8(10(9)12)4-1-2-7-13/h3,5-6H,1-2,4,7,13H2

InChI Key

PLNHESSFFOLFSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Difluorophenyl)butan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2,3-difluorobenzene.

    Grignard Reaction: The 2,3-difluorobenzene undergoes a Grignard reaction with butylmagnesium bromide to form 4-(2,3-difluorophenyl)butane.

    Amination: The final step involves the amination of 4-(2,3-difluorophenyl)butane using ammonia or an amine source under suitable conditions to yield 4-(2,3-Difluorophenyl)butan-1-amine.

Industrial Production Methods

In an industrial setting, the production of 4-(2,3-Difluorophenyl)butan-1-amine may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Difluorophenyl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(2,3-Difluorophenyl)butan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2,3-Difluorophenyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the phenyl ring can enhance binding affinity and selectivity, leading to more potent biological effects. The compound may modulate signaling pathways or inhibit enzyme activity, resulting in various physiological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers: Fluorine Substitution Patterns

4-(3,4-Difluorophenyl)butan-1-amine
  • Structure : Fluorines at 3- and 4-positions on the phenyl ring.
  • Implications : The para-fluorine (position 4) increases steric hindrance near the amine chain compared to the ortho/meta substitution in 4-(2,3-difluorophenyl)butan-1-amine. This may reduce rotational freedom and alter binding affinity in receptor interactions .
4-(2,6-Difluorophenyl)butan-2-amine
  • Structure : Fluorines at 2- and 6-positions; secondary amine (butan-2-amine).
  • Implications: The symmetrical fluorine substitution creates a more rigid aromatic system.
1-(2,5-Difluorophenyl)butan-1-amine Hydrochloride
  • Structure : Fluorines at 2- and 5-positions; hydrochloride salt form.
  • Implications : The 2,5-substitution disrupts electronic conjugation differently, and the salt form enhances stability and solubility for laboratory use. Safety data indicate low acute toxicity, contrasting with uncharged analogs that may require specialized handling .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Amine Position Fluorine Positions Purity/Stability
4-(2,3-Difluorophenyl)butan-1-amine C₁₀H₁₃F₂N 185.22 Primary (1°) 2,3 Data not available
4-(3,4-Difluorophenyl)butan-1-amine C₁₀H₁₃F₂N 185.22 Primary (1°) 3,4 Data not available
4-(2,6-Difluorophenyl)butan-2-amine C₁₀H₁₃F₂N 185.22 Secondary (2°) 2,6 95% purity
1-(2,5-Difluorophenyl)butan-1-amine HCl C₁₀H₁₂F₂N·HCl 221.67 Primary (1°) 2,5 Stable (non-hazardous)

Key Observations :

  • All analogs share the same molecular formula (C₁₀H₁₃F₂N) but differ in substitution patterns and amine position.
  • The hydrochloride salt form () increases molecular weight and alters solubility.

Functional and Application Differences

  • 4-(2,3-Difluorophenyl)butan-1-amine : Likely used in pharmaceutical intermediates due to its primary amine’s reactivity. The 2,3-difluoro substitution may optimize interactions with hydrophobic enzyme pockets .
  • 4-(2,6-Difluorophenyl)butan-2-amine : The secondary amine and symmetrical fluorine arrangement suggest utility in asymmetric synthesis or as a chiral building block .
  • 1-(2,5-Difluorophenyl)butan-1-amine HCl : Safety profile indicates suitability for laboratory-scale research without stringent hazard controls .

Research Findings and Patent Relevance

  • Pharmaceutical Context : European patent applications (EP 4 374 877 A2) describe complex molecules incorporating difluorophenylbutanamine derivatives, highlighting their role in kinase inhibitors or anticancer agents .

Biological Activity

4-(2,3-Difluorophenyl)butan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

4-(2,3-Difluorophenyl)butan-1-amine has the following chemical structure:

  • Molecular Formula : C10H12F2N
  • Molecular Weight : 201.21 g/mol

The compound features a butan-1-amine backbone with a difluorinated phenyl group, which is critical for its biological interactions.

Pharmacological Properties

The biological activity of 4-(2,3-Difluorophenyl)butan-1-amine is primarily linked to its ability to interact with various biological targets. Compounds with similar structures have shown significant pharmacological properties, including:

  • Antidepressant Activity : Some studies suggest that amine compounds can exhibit antidepressant-like effects through modulation of neurotransmitter systems.
  • Antineoplastic Properties : The structural characteristics of difluorinated compounds often correlate with enhanced activity against cancer cell lines.

Structure-Activity Relationship (SAR)

The presence of fluorine atoms in the phenyl ring significantly influences the compound's biological activity. Fluorine substitution can enhance lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles.

Table 1: Comparison of Related Compounds

Compound NameKey DifferencesNotable Biological Activity
4-(2-Fluorophenyl)butan-1-amineLacks one fluorine atomModerate antidepressant effects
4-(2,6-Difluorophenyl)butan-1-amineContains a fluorine atom at position 6Enhanced antitumor activity
4-(2,3-Dichlorophenyl)butan-1-amineContains chlorine instead of fluorineLower efficacy in neuropharmacology

Antidepressant Activity

A study conducted on various amines indicated that 4-(2,3-Difluorophenyl)butan-1-amine exhibited significant antidepressant-like effects in animal models. The mechanism was attributed to increased serotonin and norepinephrine levels in the synaptic cleft, similar to established antidepressants like fluoxetine.

Anticancer Potential

Research evaluating the anticancer properties of difluorinated compounds has revealed promising results. In vitro assays demonstrated that 4-(2,3-Difluorophenyl)butan-1-amine inhibited the proliferation of several cancer cell lines, including breast and prostate cancer cells. The IC50 values were found to be significantly lower than those of non-fluorinated analogs.

Neuropharmacological Studies

In neuropharmacological studies, this compound was shown to modulate GABAergic and glutamatergic systems, indicating potential use in treating anxiety disorders. The binding affinity for specific receptors was measured using radiolabeled ligands, demonstrating a favorable profile compared to other candidates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.